1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by reagents such as halogens or nitro groups under acidic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids or bases. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted pyrrole derivatives .
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde include:
3,4-Dichlorophenylhydrazine: This compound shares the 3,4-dichlorophenyl group but has a hydrazine functional group instead of a pyrrole ring.
1-(3,4-Dichlorophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a urea functional group and different applications compared to the aldehyde derivative .
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-10-4-3-8(6-11(10)13)14-5-1-2-9(14)7-15/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSTXAGACLSFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405849 |
Source
|
Record name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169036-52-6 |
Source
|
Record name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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